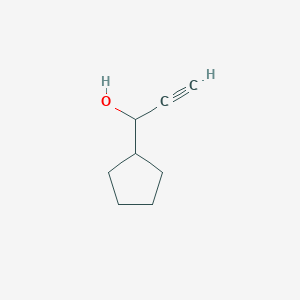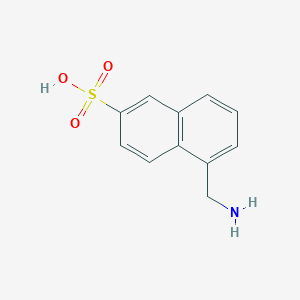![molecular formula C13H15ClN2O B3339690 {1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methanol CAS No. 1155592-71-4](/img/structure/B3339690.png)
{1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methanol
Übersicht
Beschreibung
This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole compounds are known for their diverse pharmacological effects .
Molecular Structure Analysis
The compound contains a pyrazole ring, a phenyl ring, and a methanol group. The pyrazole ring and the phenyl ring are both aromatic, contributing to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the phenyl ring, and the methanol group. The pyrazole ring can participate in various reactions such as substitutions and additions .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities
A series of pyrazole derivatives, including those structurally related to {1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methanol, have been synthesized and evaluated for their antimicrobial and anticancer activities. Notably, some compounds in this series have demonstrated higher anticancer activity than doxorubicin, a reference drug, along with significant antimicrobial properties. This indicates a promising direction for developing new therapeutic agents based on pyrazole derivatives for treating cancer and infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Structure Studies
Research has also focused on the structural characterization of pyrazole derivatives. For example, isostructural compounds with significant potential in molecular structure studies have been synthesized and characterized. Understanding the molecular structure of such compounds is crucial for drug design and development, providing insights into their interaction mechanisms at the molecular level (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Synthesis and Characterization
The synthesis and structural characterization of pyrazole derivatives, including their regiospecific formation and conformational analysis, have been extensively studied. These investigations have provided valuable information on the molecular arrangements and potential applications of these compounds in developing new pharmaceuticals (Kumarasinghe, Hruby, & Nichol, 2009).
Anticancer and Antimicrobial Agent Development
Further research has explored the synthesis of new pyrazole derivatives with anticancer and antimicrobial properties. This includes the development of compounds with potential applications in overcoming microbial resistance to pharmaceutical drugs, highlighting the role of pyrazole derivatives in future therapeutic strategies (Katariya, Vennapu, & Shah, 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-9-13(8-17)10(2)16(15-9)7-11-3-5-12(14)6-4-11/h3-6,17H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSHLZZURPYWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol](/img/structure/B3339616.png)
![2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B3339633.png)





![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3339695.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3339702.png)

![Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B3339712.png)
![3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline](/img/structure/B3339715.png)

